molecular formula C19H20ClF2N3OS B2478396 N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216968-02-3

N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2478396
CAS No.: 1216968-02-3
M. Wt: 411.9
InChI Key: CWYMKCKTRHCHLV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole . Benzothiazoles are a group of heterocyclic compounds that have been studied for their various biological activities . They are often used in the synthesis of various pharmaceutical agents .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with a chloroethyl compound to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those related to the specified compound, have been studied for their effectiveness as corrosion inhibitors. They are particularly useful for protecting carbon steel against corrosion in acidic environments, such as 1 M HCl solutions. These inhibitors are thought to adsorb onto metal surfaces, offering protection through both physical and chemical means. The effectiveness of these inhibitors is attributed to their ability to form stable adsorptive layers on the metal surface, which significantly enhances corrosion resistance. The relationship between their structure and corrosion inhibition efficiency has also been explored through experimental and theoretical studies, including quantum chemical calculations (Hu et al., 2016).

Antitumor Activity

Novel derivatives of benzothiazoles have been synthesized and evaluated for their antitumor properties. These compounds, which are structurally related to the specified chemical, have shown cytostatic activities against various malignant human cell lines including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as normal human fibroblast cell lines (WI-38). The structural modifications in these compounds, including the introduction of dimethylamino or fluoro groups, have been key to enhancing their antitumor efficacy (Racané et al., 2006).

Antimicrobial Activity

Fluorinated benzothiazole derivatives have been synthesized and screened for their antimicrobial activity. These compounds exhibit a broad spectrum of biological activities, including potent antimicrobial effects against various pathogens. The introduction of fluorine atoms into the benzothiazole structure has been shown to significantly impact the biological activity of these compounds, making them promising candidates for the development of new antimicrobial agents. Their synthesis, structural characterization, and biological evaluation have contributed to the understanding of the relationship between fluorination and antimicrobial efficacy (Jagtap et al., 2010).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-6-14(20)7-5-13)19-22-16-9-8-15(21)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYMKCKTRHCHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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